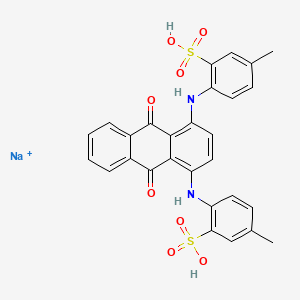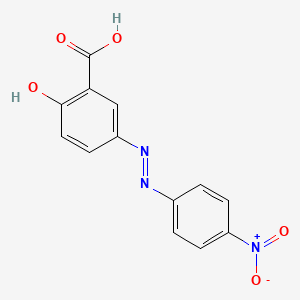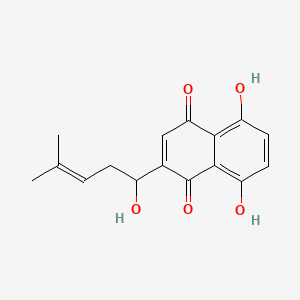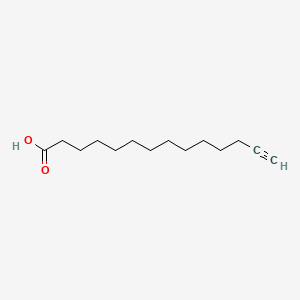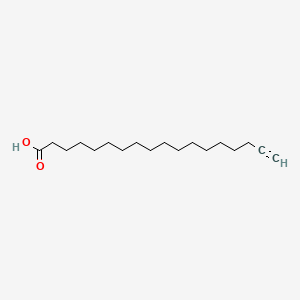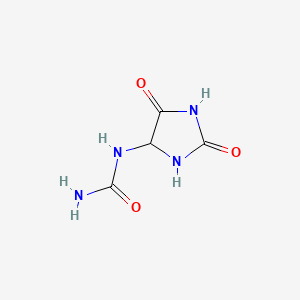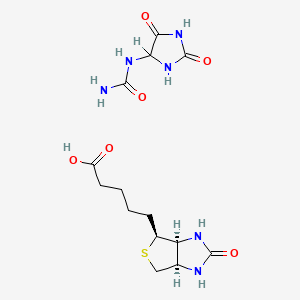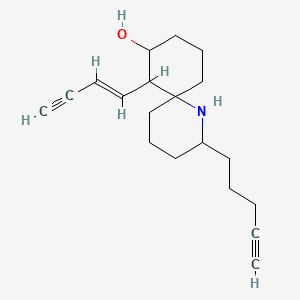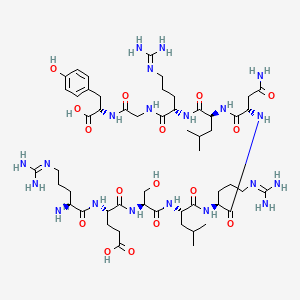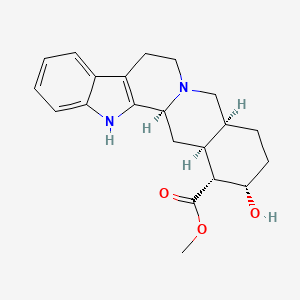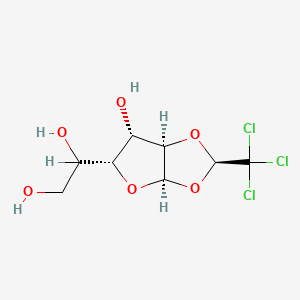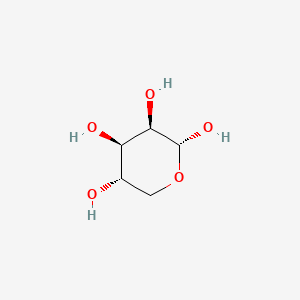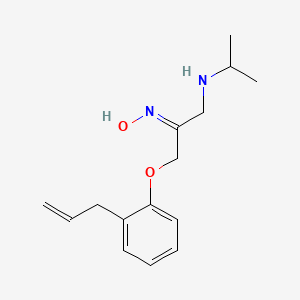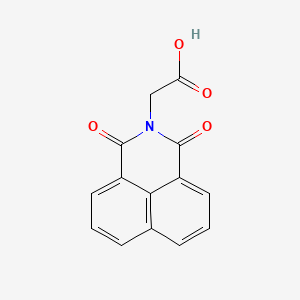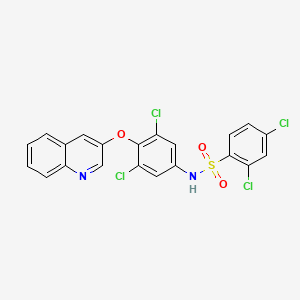
Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-
Übersicht
Beschreibung
This compound, also known as Ibrigampar , is a chemical substance with the molecular formula C21H12Cl4N2O3S and a molecular weight of 514.21 . It is achiral, with no defined stereocenters or E/Z centers .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C21H12Cl4N2O3S . It is achiral, meaning it does not have a non-superimposable mirror image .Physical And Chemical Properties Analysis
The compound has a molecular weight of 514.21 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Anticancer Properties : Some derivatives of benzenesulfonamides, including chloroquinoxaline sulfonamides, have been studied for their anticancer properties. For instance, a study by Liu, Ruble, and Arora (1994) reported on the crystal structure of a benzenesulfonamide derivative with potential antitumor properties, highlighting its distorted tetrahedral geometry around the S atom and the planarity of the quinoxaline ring system (Liu, Ruble, & Arora, 1994).
Applications in Idiopathic Pulmonary Fibrosis and Cough Treatment : The use of benzenesulfonamide derivatives as phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough has been claimed in two patent applications (WO2013117503 and WO2013117504), as reviewed by Norman (2014) (Norman, 2014).
Synthesis and Evaluation Against Cancer Cell Lines : A study by Bułakowska et al. (2020) synthesized and evaluated N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives against a panel of human cancer cell lines. Compounds from this study showed remarkable cytotoxic activity, with one specific derivative demonstrating selective toxicity towards certain cancer cell lines over normal cells (Bułakowska et al., 2020).
Tautomerism Study in Benzenesulfonamide Derivatives : Beuchet et al. (1999) investigated the tautomerism in a 2,4-dichlorobenzenesulfonamide derivative, focusing on the structural parameters, intramolecular hydrogen bonding, and intermolecular interactions (Beuchet et al., 1999).
Antimicrobial and Anti-HIV Activity : Research by Iqbal et al. (2006) on benzenesulfonamides bearing 1,3,4-oxadiazole moiety revealed their potential for antimicrobial and anti-HIV activities. This study indicated the structure-activity relationship of these compounds (Iqbal et al., 2006).
Mechanochemical C–N Coupling Reactions : Bera, Bhanja, and Mal (2022) demonstrated the use of benzenesulfonamide derivatives in mechanochemical C–N coupling reactions, a solvent-free approach that offers an efficient synthesis pathway for benzimidazoles and quinazolin-4(3H)-ones (Bera, Bhanja, & Mal, 2022).
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl4N2O3S/c22-13-5-6-20(16(23)8-13)31(28,29)27-14-9-17(24)21(18(25)10-14)30-15-7-12-3-1-2-4-19(12)26-11-15/h1-11,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRWDFUZLLQSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3Cl)NS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
T131 is a selective modulator of PPARg (peroxisome proliferator activated receptor gamma), a receptor involved in regulating the body’s ability to respond to insulin. T131 is not structurally related to the thiazolidinedione class of PPARg agonists, which includes Actos and Avandia | |
| Record name | AMG-131 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)- | |
CAS RN |
315224-26-1 | |
| Record name | AMG-131 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315224261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-131 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IBRIGAMPAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7ILQ6U50J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



